molecular formula C30H30ClN3O6S B11617866 Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11617866
M. Wt: 596.1 g/mol
InChI Key: HUXMXLWHLNJUSX-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

The synthesis of Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core imidazolidinone structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate: Similar structure but different functional groups, leading to different chemical properties and applications.

    Methyl 4-(((4-chlorophenyl)sulfonyl)amino)acetyl)amino)benzoate: Similar core structure but different ester group, affecting its reactivity and applications.

    2-Methoxyethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate:

Properties

Molecular Formula

C30H30ClN3O6S

Molecular Weight

596.1 g/mol

IUPAC Name

ethyl 4-[[2-[1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H30ClN3O6S/c1-4-40-29(37)20-9-11-22(12-10-20)32-27(35)18-24-28(36)34(23-7-5-6-21(31)17-23)30(41)33(24)15-14-19-8-13-25(38-2)26(16-19)39-3/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,32,35)

InChI Key

HUXMXLWHLNJUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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